molecular formula C19H24N6O3S B15102464 N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide

N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B15102464
M. Wt: 416.5 g/mol
InChI Key: WJMMJIXIMZGSFZ-UHFFFAOYSA-N
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Description

N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a thiadiazole moiety, and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the tetrahydrofuran group, and the coupling with the piperazine derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, thiadiazole-containing molecules, and compounds with tetrahydrofuran groups. Examples include:

  • N-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine-1-carboxamide
  • 1-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine
  • 2-(2-oxo-2-{[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)-4-phenylpiperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H24N6O3S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-oxo-2-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]amino]ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H24N6O3S/c26-16(21-18-23-22-17(29-18)15-7-4-12-28-15)13-20-19(27)25-10-8-24(9-11-25)14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,27)(H,21,23,26)

InChI Key

WJMMJIXIMZGSFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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